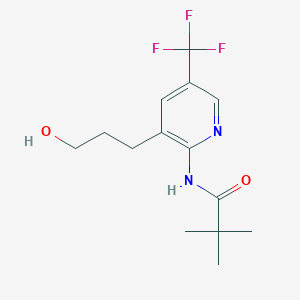

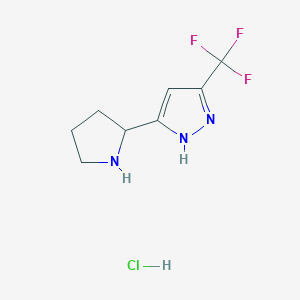

N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide

Overview

Description

Scientific Research Applications

Molecular Structure Analysis

- The molecular structure of compounds related to N-(3-(3-Hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide, including pivalamide, pyridin, and hydroxy-methylphenyl moieties, has been studied. These structures are stabilized by intramolecular hydrogen bonds, highlighting their potential for various applications in chemical research (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Lithiation Studies

- Research on the lithiation of derivatives of N-(pyridin-3-ylmethyl)pivalamide has shown that regioselective lithiation can be achieved under specific conditions. This research is significant for the synthesis of various substituted derivatives (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Coordination Polymer Properties

- Studies involving the linkage of trigonal complex [Fe2NiO(Piv)6] with polypyridine ligands have led to the formation of novel coordination polymers. These polymers exhibit diverse topologies and properties like sorption and catalytic activities, which are of interest in material science and catalysis (Sotnik et al., 2015).

Synthesis of Pyridinol Derivatives

- The synthesis of trifluoromethyl-substituted pyridinol derivatives involves interesting reaction mechanisms and has applications in organic synthesis. These derivatives are used in palladium-catalyzed coupling reactions, indicating their utility in developing novel organic compounds (Flögel, Dash, Brüdgam, Hartl, & Reissig, 2004).

Nucleophilic Behavior Studies

- Research on the nucleophilic behavior of compounds related to N-(pyridin-3-ylmethyl)pivalamide shows their potential in synthesizing various novel compounds with potential antibacterial properties. This is significant for the development of new pharmaceuticals (Al-Romaizan, 2019).

Ruthenium Complexes for Oxidation Reactions

- Ruthenium complexes with tripodal ligands bearing pivalamide groups have been synthesized and characterized. These complexes have shown high activity in oxidation reactions, making them valuable for chemical synthesis and catalysis (Jitsukawa, Oka, Yamaguchi, & Masuda, 2004).

Scientific Research Applications of this compound

Molecular Structure and Properties

- N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide exhibits a non-planar molecular structure with significant dihedral angles between benzene rings. The molecule is characterized by intramolecular hydrogen bonding and intermolecular interactions in the crystal, indicating potential for diverse chemical interactions (Atalay et al., 2016).

Chemical Reactivity and Derivative Synthesis

- The compound is reactive under lithiation conditions, leading to substituted derivatives. This shows its utility in synthetic organic chemistry, particularly in the generation of diverse pyridine derivatives (Smith et al., 2013).

- It is used in the synthesis of heterometallic coordination polymers with potential applications in sorption and catalysis (Sotnik et al., 2015).

Potential in Drug Design and Medicinal Chemistry

- N-(Pyridin-3-yl)benzamides, a class related to this compound, show selectivity as inhibitors of human aldosterone synthase (CYP11B2), highlighting potential uses in drug discovery for endocrine disorders (Zimmer et al., 2011).

Applications in Nanotechnology and Material Science

- It's instrumental in the development of lanthanide-based metallopolymers with applications in fluorescence sensing, indicating potential for nanoscale sensors and diagnostic tools (Zhang et al., 2019).

Utility in Computational and Theoretical Chemistry

- The compound and its derivatives have been subjects of computational chemistry studies, including non-linear optical (NLO) properties and molecular docking, useful for predicting material properties and interactions with biological targets (Jayarajan et al., 2019).

properties

IUPAC Name |

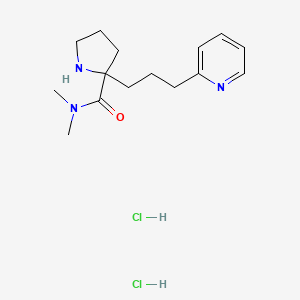

N-[3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2O2/c1-13(2,3)12(21)19-11-9(5-4-6-20)7-10(8-18-11)14(15,16)17/h7-8,20H,4-6H2,1-3H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXUREANVNEDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)

![1-Methyl-3-piperidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)

![3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine](/img/structure/B1402649.png)

![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)